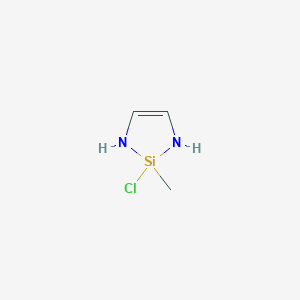
2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole is an organosilicon compound that features a unique diazasilole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole typically involves the reaction of 1,3-dimethylimidazolidine with phosgene or similar chlorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted diazasilole derivatives.
Oxidation Products: Oxidized forms of the diazasilole ring.
Reduction Products: Reduced forms of the diazasilole ring.
Scientific Research Applications
2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Biological Studies: Researchers explore its potential biological activity and its use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with different properties. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-dimethylimidazolinium chloride
- 2,2-Difluoro-1,3-dimethylimidazolidine
- 1,3-Dimethylimidazolidine
Uniqueness
2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole is unique due to its specific diazasilole ring structure, which imparts distinct chemical properties.
Properties
CAS No. |
592529-30-1 |
|---|---|
Molecular Formula |
C3H7ClN2Si |
Molecular Weight |
134.64 g/mol |
IUPAC Name |
2-chloro-2-methyl-1,3-dihydro-1,3,2-diazasilole |
InChI |
InChI=1S/C3H7ClN2Si/c1-7(4)5-2-3-6-7/h2-3,5-6H,1H3 |
InChI Key |
FXVNZIVWTZCMQO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(NC=CN1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
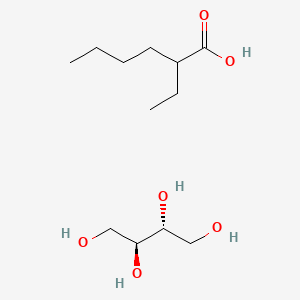
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
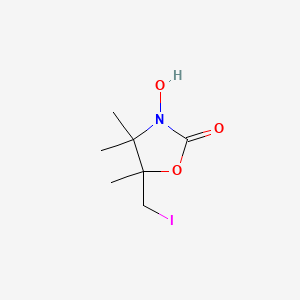
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)

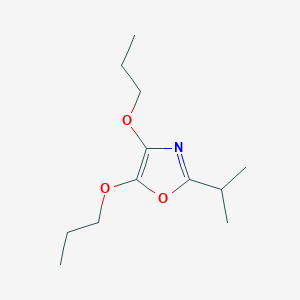
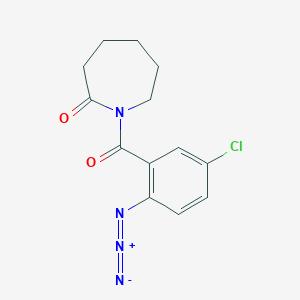
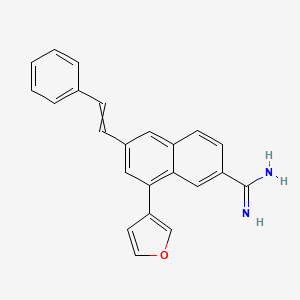

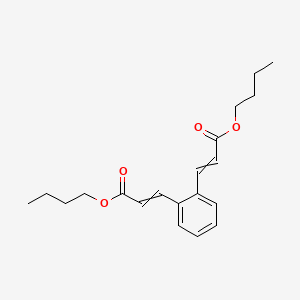
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
